molecular formula C19H21N3O3 B2728742 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea CAS No. 898414-83-0

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea

Cat. No. B2728742
CAS RN: 898414-83-0
M. Wt: 339.395
InChI Key: DZBSURLZERIEPA-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea, also known as DPU-4, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrole-urea derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Stereochemical Determination

  • Stereoselective Synthesis of an Active Metabolite : A study by Chen et al. (2010) focused on the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179. The process involved stereospecific hydroboration and inversion of the 3-hydroxyl group's configuration, followed by a sequence of reactions to establish the stereochemistry of the active metabolite.

Chemical Synthesis Methods

  • Synthesis Techniques : Research by Sarantou & Varvounis (2022) detailed two methods for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, confirming the structure through various spectroscopic methods.

Inhibition of Glycolic Acid Oxidase

  • Glycolic Acid Oxidase Inhibitors : A study from 1983 by Rooney et al. explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, revealing that compounds with large lipophilic substituents were effective inhibitors.

Free Radical Scavenging

  • Free Radical Scavenging in Myocardial Infarction : Investigations by Hashimoto et al. (2001) and Yamashita et al. (2000) focused on the role of specific urea derivatives as free radical scavengers in reducing myocardial infarct size in rabbits.

Biocatalysis and Green Chemistry

  • Biocatalysis in Synthesis : Ma et al. (2016) described the use of D-xylonic acid as a green solvent and effective catalyst in the synthesis of various compounds, including derivatives of 1H-pyrrol-2(5H)-one.

Analytical Chemistry Applications

  • Analytical Methods for Biological Markers : Tomokuni & Ogata (1972) developed a simple method for the quantitative analysis of urinary δ-aminolevulinic acid, important for lead exposure assessment, using a pyrrole derivative.

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Lgaz et al. (2020) investigated pyrazoline derivatives as corrosion inhibitors for mild steel, highlighting their effectiveness in acidic environments.

Molecular Recognition and Anion Binding

  • Anion Receptors : Research by Gale (2006) focused on acyclic molecules containing ureas and pyrroles as selective anion-binding agents, offering insights into their structural chemistry and binding processes.

Antimicrobial Activity

  • Antimicrobial Properties : Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, finding that the introduction of a methoxy group increased their effectiveness.

Enzyme Inhibition and Anticancer Research

  • Enzyme Inhibition and Anticancer Activity : Mustafa et al. (2014) synthesized urea derivatives and assessed their enzyme inhibition and anticancer properties, noting the potential of certain compounds in prostate cancer treatment.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-16-10-8-15(9-11-16)22(18-7-4-12-20-18)19(23)21-14-5-3-6-17(13-14)25-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBSURLZERIEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea

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